molecular formula C20H19N3O4 B10980044 N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide

N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide

Cat. No.: B10980044
M. Wt: 365.4 g/mol
InChI Key: CTDCUWUIZZYDHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, has garnered attention for its potential anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 1-methyl-1H-indole-3-carboxylic acid and 1,3-benzodioxole-5-carbonyl chloride.

    Coupling Reaction: The 1-methyl-1H-indole-3-carboxylic acid is coupled with 1,3-benzodioxole-5-carbonyl chloride in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the intermediate product.

    Amidation: The intermediate product is then reacted with 2-aminoethylamine under appropriate conditions to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Halogenated derivatives with substituted halogen atoms.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide can be compared with other indole derivatives:

Properties

Molecular Formula

C20H19N3O4

Molecular Weight

365.4 g/mol

IUPAC Name

N-[2-(1,3-benzodioxole-5-carbonylamino)ethyl]-1-methylindole-3-carboxamide

InChI

InChI=1S/C20H19N3O4/c1-23-11-15(14-4-2-3-5-16(14)23)20(25)22-9-8-21-19(24)13-6-7-17-18(10-13)27-12-26-17/h2-7,10-11H,8-9,12H2,1H3,(H,21,24)(H,22,25)

InChI Key

CTDCUWUIZZYDHA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)NCCNC(=O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.